molecular formula C42H58NO3+ B12837470 1-(2-Hydroxyethyl)-2-((1E,3E,5E)-2-methyl-6-(4,4,7a-trimethyl-2,4,5,6,7,7a-hexahydrobenzofuran-2-yl)hepta-1,3,5-trien-1-yl)-4-((1E,3E)-4-(4,4,7a-trimethyl-2,4,5,6,7,7a-hexahydrobenzofuran-2-yl)penta-1,3-dien-1-yl)pyridin-1-ium

1-(2-Hydroxyethyl)-2-((1E,3E,5E)-2-methyl-6-(4,4,7a-trimethyl-2,4,5,6,7,7a-hexahydrobenzofuran-2-yl)hepta-1,3,5-trien-1-yl)-4-((1E,3E)-4-(4,4,7a-trimethyl-2,4,5,6,7,7a-hexahydrobenzofuran-2-yl)penta-1,3-dien-1-yl)pyridin-1-ium

Cat. No.: B12837470
M. Wt: 624.9 g/mol
InChI Key: JWMBURIAHSSRBB-QEVSVOLHSA-N
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Description

1-(2-Hydroxyethyl)-2-((1E,3E,5E)-2-methyl-6-(4,4,7a-trimethyl-2,4,5,6,7,7a-hexahydrobenzofuran-2-yl)hepta-1,3,5-trien-1-yl)-4-((1E,3E)-4-(4,4,7a-trimethyl-2,4,5,6,7,7a-hexahydrobenzofuran-2-yl)penta-1,3-dien-1-yl)pyridin-1-ium is a complex organic compound with a unique structure. This compound features multiple conjugated double bonds and a pyridinium ion, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pyridinium ion and the attachment of the hydroxyethyl group. Typical reaction conditions might include:

    Reagents: Various organic solvents, catalysts, and protective groups.

    Conditions: Controlled temperature, pH, and reaction time to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield and purity. This might involve:

    Batch or continuous flow reactors: To manage large-scale reactions.

    Purification techniques: Such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo several types of chemical reactions, including:

    Oxidation: The hydroxyethyl group could be oxidized to form a carbonyl group.

    Reduction: The double bonds in the conjugated system could be reduced to single bonds.

    Substitution: Various substituents could be introduced at different positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as hydrogen gas with a palladium catalyst.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could result in a fully saturated compound.

Scientific Research Applications

This compound could have various applications in scientific research, including:

    Chemistry: As a model compound for studying conjugated systems and pyridinium ions.

    Biology: Potential use in studying cellular interactions or as a fluorescent probe.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in materials science or as a precursor for other complex molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential pathways might include:

    Binding to receptors: The pyridinium ion could interact with specific receptors or enzymes.

    Modulating pathways: The compound might influence signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Pyridinium ions: Other compounds with a pyridinium ion structure.

    Conjugated systems: Compounds with similar conjugated double bonds.

    Hydroxyethyl derivatives: Compounds with a hydroxyethyl group attached to different structures.

Uniqueness

This compound’s unique combination of a pyridinium ion, conjugated system, and hydroxyethyl group sets it apart from other similar compounds. Its specific structure may confer unique chemical and biological properties.

Properties

Molecular Formula

C42H58NO3+

Molecular Weight

624.9 g/mol

IUPAC Name

2-[2-[(1E,3E,5E)-6-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-2-methylhepta-1,3,5-trienyl]-4-[(1E,3E)-4-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)penta-1,3-dienyl]pyridin-1-ium-1-yl]ethanol

InChI

InChI=1S/C42H58NO3/c1-30(14-10-15-31(2)35-28-37-39(4,5)19-12-21-41(37,8)45-35)26-34-27-33(18-23-43(34)24-25-44)17-11-16-32(3)36-29-38-40(6,7)20-13-22-42(38,9)46-36/h10-11,14-18,23,26-29,35-36,44H,12-13,19-22,24-25H2,1-9H3/q+1/b14-10+,17-11+,30-26+,31-15+,32-16+

InChI Key

JWMBURIAHSSRBB-QEVSVOLHSA-N

Isomeric SMILES

C/C(=C\C1=[N+](C=CC(=C1)/C=C/C=C(\C)/C2C=C3C(CCCC3(O2)C)(C)C)CCO)/C=C/C=C(\C)/C4C=C5C(CCCC5(O4)C)(C)C

Canonical SMILES

CC(=CC1=[N+](C=CC(=C1)C=CC=C(C)C2C=C3C(CCCC3(O2)C)(C)C)CCO)C=CC=C(C)C4C=C5C(CCCC5(O4)C)(C)C

Origin of Product

United States

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